3-Bromo-5-hydroxy-4-methoxybenzoic acid
Overview
Description
3-Bromo-5-hydroxy-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H7BrO4 . It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid followed by hydroxylation. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy-methoxybenzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-hydroxy-4-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various coupling reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving brominated and methoxylated aromatic compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy group may also contribute to the compound’s overall hydrophobicity and membrane permeability .
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 4-Hydroxy-3-methoxybenzoic acid
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
Comparison: Compared to these similar compounds, 3-Bromo-5-hydroxy-4-methoxybenzoic acid is unique due to the specific positioning of the bromine, hydroxyl, and methoxy groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-5-hydroxy-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMZMJYQDNWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513191 | |
Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52783-66-1 | |
Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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